2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride
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Overview
Description
2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of anti-tuberculosis agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with suitable aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often involve the use of acidic or basic catalysts, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups at the methyl positions .
Scientific Research Applications
2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride involves its interaction with specific molecular targets. In the context of its anti-tuberculosis activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of the bacterial cell wall, leading to cell death . The exact molecular pathways and targets are still under investigation, but the compound’s ability to disrupt essential biological processes makes it a promising candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with significant applications in medicinal chemistry.
Uniqueness
2,8-Dimethylimidazo[1,2-a]pyridinehydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an anti-tuberculosis agent highlight its significance in scientific research and drug development .
Properties
Molecular Formula |
C9H11ClN2 |
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Molecular Weight |
182.65 g/mol |
IUPAC Name |
2,8-dimethylimidazo[1,2-a]pyridine;hydrochloride |
InChI |
InChI=1S/C9H10N2.ClH/c1-7-4-3-5-11-6-8(2)10-9(7)11;/h3-6H,1-2H3;1H |
InChI Key |
MBWNOGFZWYEBMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C.Cl |
Origin of Product |
United States |
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